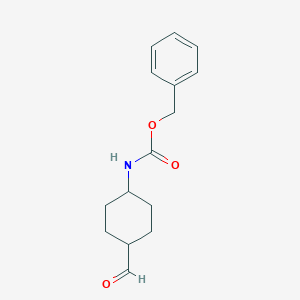

Benzyl 4-formylcyclohexylcarbamate

説明

Benzyl 4-formylcyclohexylcarbamate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a derivative of carbamate, featuring a benzyl group attached to a 4-formylcyclohexyl moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-formylcyclohexylcarbamate typically involves the reaction of benzyl chloroformate with 4-formylcyclohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product suitable for industrial applications .

化学反応の分析

Types of Reactions: Benzyl 4-formylcyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Benzyl 4-carboxylcyclohexylcarbamate.

Reduction: Benzyl 4-hydroxycyclohexylcarbamate.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Synthesis Intermediate

Benzyl 4-formylcyclohexylcarbamate serves as an intermediate in the synthesis of various organic compounds. Its reactivity facilitates the exploration of new chemical reactions and the development of novel materials. The compound can undergo several types of reactions:

- Oxidation : The formyl group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to corresponding alcohols using agents like sodium borohydride.

- Substitution Reactions : Nucleophiles can react with the compound in the presence of a base, leading to substituted products.

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | This compound + Oxidizing Agent | Carboxylic Acids |

| Reduction | This compound + Sodium Borohydride | Alcohols |

| Substitution | This compound + Nucleophile | Substituted Benzyl Derivatives |

Biological Applications

Enzyme-Substrate Interaction Studies

In biological research, this compound can act as a probe to study enzyme-substrate interactions. Its structure allows researchers to investigate mechanisms of enzymatic reactions involving carbamates. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Pharmaceutical Development

The compound shows promise in medicinal chemistry, particularly in drug design targeting specific enzymes or receptors. Its structural features make it a candidate for developing pharmaceuticals aimed at treating various diseases. For instance, the compound's ability to modulate enzyme activity could lead to new therapeutic agents for conditions related to enzyme dysfunction.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial applications. The compound's unique properties allow for the formulation of materials with tailored functionalities.

Case Studies

-

Enzyme Inhibition Research :

A study explored the use of carbamate derivatives as potential inhibitors for specific enzymes involved in metabolic processes. This compound was included in a series of synthesized compounds tested against these enzymes, demonstrating promising inhibitory activity that warrants further investigation . -

Drug Design Initiatives :

Researchers have designed a series of compounds based on this compound to evaluate their effectiveness as Glutaminase inhibitors. The structure-activity relationship (SAR) studies indicated that modifications on the core structure could enhance potency against targeted enzymes . -

Material Science Innovations :

In industrial applications, this compound has been integrated into formulations for specialty coatings that require specific chemical resistance and durability characteristics. The results from testing indicated that incorporating this compound improved the performance metrics of these coatings significantly .

作用機序

The mechanism of action of Benzyl 4-formylcyclohexylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyl group may also facilitate interactions with hydrophobic pockets within biological molecules, influencing their function .

類似化合物との比較

- Benzyl 2-aminoethylcarbamate

- tert-Butyl 3-formylphenylcarbamate

- Phenyl 2-acetylphenylcarbamate

Comparison: Benzyl 4-formylcyclohexylcarbamate is unique due to the presence of both a formyl group and a cyclohexyl ring, which confer distinct chemical reactivity and biological interactions. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

生物活性

Benzyl 4-formylcyclohexylcarbamate (C15H19NO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a formyl group and a benzyl carbamate moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and immune responses.

Biological Activities

Research on this compound has revealed several notable biological activities:

- Anticancer Activity : Studies indicate that the compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to modulate the expression of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .

Case Studies and Research Findings

- Anticancer Efficacy :

- Anti-inflammatory Mechanism :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation in arthritis models | |

| Antimicrobial | Inhibits growth of bacteria |

| Mechanism | Description | Implications |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | Alters metabolism |

| Receptor Modulation | Interacts with GPCRs | Influences signaling pathways |

特性

IUPAC Name |

benzyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRQISQWQDGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619359 | |

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-41-4 | |

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。